molecular formula C13H17N3O2S B1415723 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-52-2

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1415723
CAS No.: 1105194-52-2
M. Wt: 279.36 g/mol
InChI Key: BNDVLYVPFAUTOT-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-52-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzothiazole-piperazine hybrid features a planar, bicyclic benzothiazole core substituted with electron-donating methoxy groups at the 4 and 7 positions, and a piperazine moiety at the 2-position . This specific substitution pattern is designed to enhance interactions with biological targets, leveraging the synergistic effect often observed when these two privileged pharmacophores are combined . The primary research value of this compound lies in its potential anticancer and antimicrobial activities. Benzothiazole derivatives bearing a piperazine ring have demonstrated potent and selective inhibitory effects against various cancer cell lines, including A549 lung carcinoma and C6 glioma cells . The mechanism of action for such hybrids is multifaceted; research on analogous compounds indicates they can induce apoptosis (programmed cell death), affect the cell cycle, activate caspase-3 enzymes, disrupt the mitochondrial membrane potential, and inhibit matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in tumor metastasis . Furthermore, the benzothiazole scaffold is widely investigated for the development of novel anti-tubercular agents, specifically against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-17-9-3-4-10(18-2)12-11(9)15-13(19-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDVLYVPFAUTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole typically proceeds via the following key steps:

  • Formation of the Benzothiazole Core:
    The benzothiazole ring system is usually constructed through condensation reactions involving 2-aminothiophenol derivatives with suitable aldehydes or ketones bearing methoxy groups at the 4 and 7 positions. These reactions often employ dehydrating agents or catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃) to facilitate cyclization.

  • Introduction of Methoxy Groups:
    The methoxy substituents at positions 4 and 7 are introduced either through methylation of hydroxyl groups or via the use of methoxy-substituted precursors during the initial synthesis steps. Methylation can be achieved using methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃).

  • Functionalization at the 2-Position:
    The 2-position of the benzothiazole ring is functionalized with a leaving group, such as a halogen (bromine or chlorine), to enable subsequent nucleophilic substitution with piperazine derivatives.

  • Attachment of the Piperazine Moiety:
    The piperazine ring is introduced via nucleophilic substitution, where the halogenated benzothiazole intermediate reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol, often under reflux conditions. The reaction may be catalyzed with bases like triethylamine (TEA) to enhance nucleophilicity.

Specific Reaction Conditions and Reagents

Step Reagents Solvent Conditions Notes
Benzothiazole ring formation 2-aminothiophenol + aldehyde/ketone PPA or POCl₃ Reflux Cyclization to form benzothiazole core
Methoxy substitution Methyl iodide or dimethyl sulfate K₂CO₃ in acetone or DMF Room temperature to reflux Methylation of hydroxyl groups
Halogenation at 2-position N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) Chloroform or DCM Room temperature Introduces leaving group for substitution
Nucleophilic substitution Piperazine DMF or ethanol Reflux Attaches piperazine ring

Reaction Pathway Summary

The overall synthetic pathway can be summarized as:

  • Cyclization of 2-aminothiophenol derivatives with suitable aldehydes to form the benzothiazole core.
  • Methylation of the aromatic ring to introduce methoxy groups at positions 4 and 7.
  • Halogenation at the 2-position to facilitate nucleophilic substitution.
  • Nucleophilic attack by piperazine to yield the final compound.

Research Findings and Optimization

Research indicates that reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence the yield and purity of the final product. For instance, refluxing in ethanol with triethylamine as a base enhances the substitution efficiency at the 2-position. Additionally, purification steps like column chromatography or recrystallization are employed to isolate the desired compound with high purity.

Data Table: Summary of Preparation Methods

Step Reagents Solvent Conditions Yield Optimization References
Benzothiazole core synthesis 2-aminothiophenol + aldehyde PPA or POCl₃ Reflux Use of dehydrating agents
Methoxy group introduction MeI or dimethyl sulfate K₂CO₃ in acetone Reflux Excess methylating agent
Halogenation at 2-position NBS or NCS DCM or chloroform Room temp Controlled addition
Piperazine attachment Piperazine DMF or ethanol Reflux Extended reaction time

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring .

Scientific Research Applications

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1105194-52-2) is a compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and biological studies, alongside relevant data tables and documented case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It serves as a versatile scaffold for the development of various bioactive molecules.

Case Studies:

  • Antitumor Activity: Research indicates that derivatives of benzothiazole exhibit significant antitumor properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation in vitro and in vivo models .

Antimicrobial Properties

The benzothiazole moiety is known for its antimicrobial activity. Compounds containing this structure have been evaluated against various bacterial strains.

Case Studies:

  • Bacterial Inhibition: A study demonstrated that benzothiazole derivatives, including those similar to this compound, exhibited notable activity against Gram-positive and Gram-negative bacteria .

Neurological Research

There is growing interest in the neuroprotective effects of benzothiazole derivatives. Research suggests that these compounds may have implications in treating neurodegenerative diseases.

Case Studies:

  • Neuroprotective Effects: Experimental studies on related compounds have shown potential in reducing oxidative stress and apoptosis in neuronal cells, indicating a possible therapeutic role in conditions like Alzheimer's disease .

Synthesis of New Compounds

The compound serves as a starting material for synthesizing new chemical entities with enhanced biological activities.

Case Studies:

  • Synthetic Pathways: Various synthetic routes have been developed to modify the piperazine and benzothiazole components to create analogs with improved potency and selectivity for specific biological targets .

Summary of Findings

The applications of this compound span across medicinal chemistry, antimicrobial research, and neurological studies. Its structural properties allow for significant versatility in drug design and development.

The ongoing research into this compound highlights its potential for future therapeutic applications, particularly in oncology and infectious disease treatment. Continued exploration of its derivatives may lead to the discovery of novel agents that can effectively target various diseases.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets in the body. For example, it may act as an antagonist of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior . The compound’s effects on these receptors can help explain its potential antipsychotic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Benzothiazole Derivatives

Benzothiazoles exhibit diverse biological activities depending on substituent patterns. Below is a structural comparison of 4,7-dimethoxy-2-piperazin-1-yl-1,3-benzothiazole with key analogs:

Compound Name Substituents (Positions) Key Structural Features Reference
This compound 4,7-OCH₃; 2-piperazinyl Electron-donating methoxy groups; piperazine for solubility
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole 6-OCH₂CF₃; 2-piperazinyl Trifluoromethoxy group enhances metabolic stability
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole 5-Cl; 2-(3,4,5-OCH₃)phenyl Bulky trimethoxyphenyl group; dihedral angle = 15.56° between rings
4,7-Dichloro-2-hydrazino-1,3-benzothiazole 4,7-Cl; 2-NHNH₂ Chlorine substituents increase lipophilicity
Riluzole (2-amino-6-trifluoromethoxy-1,3-benzothiazole) 6-OCH₂CF₃; 2-NH₂ FDA-approved for ALS; amino group critical for activity

Key Observations :

  • Substituent Position : Methoxy groups at 4,7 positions (main compound) contrast with trifluoromethoxy (position 6 in Riluzole analogs) or chlorine (positions 4,7 in dichloro derivatives), altering electronic and steric profiles.
  • Piperazine vs.

Implications for this compound :

  • Methoxy substituents may reduce metabolic degradation compared to halogenated analogs, though this requires experimental validation.

Physicochemical and Spectral Properties

Comparative physicochemical data highlight substituent effects:

Compound pKa (Predicted) Density (g/cm³) Solubility Trends Reference
4,7-Dichloro-2-hydrazino-1,3-benzothiazole -0.59 1.83 Low solubility (chlorine)
This compound Not available Not available Likely enhanced (piperazine, methoxy)
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole N/A N/A Crystalline structure with planar rings

Spectroscopic Characterization :

  • Benzothiazoles are typically characterized via $ ^1H $-NMR (aromatic protons at δ 7.0–8.5 ppm) and IR (C=N stretch ~1600 cm⁻¹) .
  • Molecular docking studies (e.g., ) suggest methoxy groups may influence binding poses in enzyme-active sites.

Biological Activity

Overview

4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS: 1105194-52-2) is a heterocyclic compound that exhibits significant biological activity. It combines the structural features of benzothiazole and piperazine, which are known for their diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurological disorders.

Structural Characteristics

The presence of methoxy groups at positions 4 and 7 on the benzothiazole ring enhances the compound's reactivity and biological activity compared to similar compounds. The piperazine moiety contributes to its interaction with biological targets, particularly in modulating neurotransmitter receptors and influencing cell signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma). The compound's mechanism of action involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A4312.0Inhibition of AKT/ERK signaling
A5491.5Induction of apoptosis
H12991.8Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at low concentrations. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

Neuropharmacological Effects

The compound also demonstrates potential as an antipsychotic agent. Studies suggest that it may modulate neurotransmitter systems by acting on serotonin and dopamine receptors, which could be beneficial in treating conditions such as schizophrenia and depression .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound can inhibit cytochrome P450 enzymes involved in drug metabolism.
  • Cell Signaling Modulation : It influences pathways that regulate cell growth, differentiation, and apoptosis.
  • Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially altering synaptic transmission .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effectiveness of this compound against multiple cancer cell lines. Results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against drug-resistant bacterial strains. The findings demonstrated that this compound could serve as a lead for developing new antibiotics .

Q & A

Q. Table 1: Comparison of Reaction Conditions

ReactantsSolventTemperature (°C)Time (h)Yield (%)Purification MethodSource
2-Chloro-BT + PiperazineEthanol803685Column chromatography
Hydrazide intermediatesDMSOReflux1865Recrystallization (H₂O/EtOH)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Identify key functional groups (e.g., C-S stretching in benzothiazole at ~650 cm⁻¹, piperazine N-H at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine protons as a multiplet at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 348.1234) .

Advanced: How can reaction yields be optimized for piperazine incorporation?

Methodological Answer:

  • Catalyst screening: Use CuSO₄·5H₂O/sodium ascorbate in click chemistry to enhance regioselectivity .
  • Solvent optimization: Ethanol improves solubility of piperazine, while DMF accelerates reaction rates but may reduce purity .
  • Temperature control: Prolonged heating (>24 hours) at 80°C minimizes side products (e.g., dimerization) .

Advanced: How should researchers resolve contradictions in reported biological activities (e.g., enzyme activation vs. inhibition)?

Methodological Answer:

  • Dose-response studies: Test compound concentrations across a wide range (0.1–100 μM) to identify biphasic effects, as seen in benzothiazole-pyrazole hybrids .
  • Enzyme-specific assays: Use isolated AST/ALT enzymes (vs. cell-based assays) to rule out off-target interactions .
  • Structural analogs: Compare activities of derivatives (e.g., fluorophenyl vs. bromophenyl substituents) to pinpoint structure-activity relationships (SAR) .

Q. Table 2: Biological Activity of Selected Derivatives

CompoundSubstituentAST ActivityALT ActivitySource
A24-FluorophenylInhibitionInhibition
A54-MethoxyphenylInhibitionActivation
9c4-BromophenylN/AStrong binding (docking)

Advanced: What pharmacological evaluations are critical prior to preclinical trials?

Methodological Answer:

  • ADME studies: Assess absorption (Caco-2 cell permeability), metabolic stability (liver microsomes), and plasma protein binding .
  • Toxicity screening: Use zebrafish models or HEK293 cells to evaluate acute toxicity (IC₅₀) .
  • Target engagement: Validate adenosine A2A receptor binding via competition assays (Ki < 100 nM for therapeutic potential) .

Advanced: How can computational modeling guide structural optimization?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding poses with targets (e.g., 9c binds to the active site of acetylcholinesterase with ΔG = -9.2 kcal/mol) .
  • QSAR models: Corrogate electronic parameters (HOMO/LUMO) with bioactivity to prioritize substituents (e.g., electron-withdrawing groups enhance inhibition) .

Advanced: What strategies mitigate challenges in metabolic stability studies?

Methodological Answer:

  • Microsomal incubations: Use human liver microsomes (HLM) with NADPH to identify major metabolites (e.g., demethylation of methoxy groups) .
  • Stable isotope labeling: Track metabolic pathways via ¹³C-labeled analogs .
  • CYP inhibition assays: Screen for interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
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4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole

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